molecular formula C8H12F3N B13176458 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine CAS No. 1251923-74-6

7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine

Cat. No.: B13176458
CAS No.: 1251923-74-6
M. Wt: 179.18 g/mol
InChI Key: HWXIQMIRMUVWTC-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)bicyclo[410]heptan-2-amine is a unique bicyclic amine compound characterized by the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine typically involves the cycloisomerization of 1,6-enynes catalyzed by transition metals such as platinum (II) and gold (I) . The reaction conditions often include the use of specific ligands and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of transition metal-catalyzed cycloisomerization can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products: The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Bicyclo[4.1.0]heptane derivatives: These compounds share a similar bicyclic structure but differ in the substituents attached to the ring.

    Trifluoromethyl-substituted amines: These compounds have a trifluoromethyl group but may differ in the overall structure and functional groups.

Uniqueness: 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine is unique due to the combination of its bicyclic structure and the presence of a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1251923-74-6

Molecular Formula

C8H12F3N

Molecular Weight

179.18 g/mol

IUPAC Name

7-(trifluoromethyl)bicyclo[4.1.0]heptan-2-amine

InChI

InChI=1S/C8H12F3N/c9-8(10,11)7-4-2-1-3-5(12)6(4)7/h4-7H,1-3,12H2

InChI Key

HWXIQMIRMUVWTC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2C(F)(F)F)C(C1)N

Origin of Product

United States

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